molecular formula C13H14BrN3OS B2365754 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1241215-79-1

2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2365754
CAS No.: 1241215-79-1
M. Wt: 340.24
InChI Key: NBRJNQSPQBBCKK-UHFFFAOYSA-N
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Description

2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety, a sulfanyl group, and a cyano-cyclopropylethyl substituent, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the following steps:

    Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to obtain 5-bromopyridine.

    Introduction of the sulfanyl group: The bromopyridine intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the sulfanyl intermediate with a cyano-cyclopropylethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, while the sulfanyl and cyano-cyclopropylethyl groups can modulate the compound’s overall activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide
  • 2-[(5-fluoropyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide
  • 2-[(5-iodopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide

Uniqueness

2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions and biological studies to achieve desired outcomes.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-13(8-15,9-2-3-9)17-11(18)7-19-12-5-4-10(14)6-16-12/h4-6,9H,2-3,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRJNQSPQBBCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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